molecular formula C19H19ClN2O3 B2792884 2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride CAS No. 2034522-56-8

2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride

Cat. No. B2792884
CAS RN: 2034522-56-8
M. Wt: 358.82
InChI Key: PQBPDLXVGCVAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as GSK-J4 and has been found to have a range of biochemical and physiological effects. In

Advantages and Limitations for Lab Experiments

One advantage of using GSK-J4 in lab experiments is its specificity for JMJD3 and other histone demethylases. This specificity allows researchers to study the effects of inhibiting these enzymes on gene expression and cellular function. However, one limitation of using GSK-J4 is its potential off-target effects. GSK-J4 has been found to inhibit other enzymes in addition to histone demethylases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on GSK-J4. One area of interest is the development of more specific inhibitors of JMJD3 and other histone demethylases. This could lead to the development of more targeted therapies for diseases that involve changes in gene expression. Another area of interest is the study of the effects of GSK-J4 on specific diseases, such as cancer and inflammatory disorders. This could lead to the development of new treatments for these diseases based on epigenetic regulation of gene expression.
In conclusion, GSK-J4 is a chemical compound that has been studied for its potential use in scientific research. Its inhibition of histone demethylases, particularly JMJD3, has implications for the treatment of various diseases. Further research is needed to fully understand the biochemical and physiological effects of GSK-J4 and its potential as a therapeutic agent.

Synthesis Methods

The synthesis method of GSK-J4 involves several steps. First, 2,5-dimethylfuran is reacted with 3-bromoanisole to form 2,5-dimethyl-3-(3-methoxyphenyl)furan. This compound is then reacted with 3-(pyridin-2-yloxy)benzaldehyde to form 2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide. Finally, this compound is treated with hydrochloric acid to form 2,5-dimethyl-N-(3-(pyridin-2-yloxy)benzyl)furan-3-carboxamide hydrochloride.

Scientific Research Applications

GSK-J4 has been studied for its potential use in scientific research, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that are not caused by changes in the DNA sequence. GSK-J4 has been found to inhibit the activity of the enzyme JMJD3, which is involved in the epigenetic regulation of gene expression. This inhibition can lead to changes in gene expression and may have implications for the treatment of various diseases, including cancer and inflammatory disorders.

properties

IUPAC Name

2,5-dimethyl-N-[(3-pyridin-2-yloxyphenyl)methyl]furan-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3.ClH/c1-13-10-17(14(2)23-13)19(22)21-12-15-6-5-7-16(11-15)24-18-8-3-4-9-20-18;/h3-11H,12H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBPDLXVGCVAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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